(Z)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide

Antibacterial FASII inhibition Tetrazole-acrylamide

(Z)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide (CAS 941964-06-3) is a synthetic heterocyclic acrylamide characterized by a (Z)-configured phenylacrylamide core linked via a methylene bridge to a 1-(3,4-difluorophenyl)-1H-tetrazole ring. The compound belongs to a proprietary chemical series disclosed by Fab Pharma SAS as bacterial fatty acid biosynthesis (FASII) inhibitors, a target class distinct from most clinically used antibiotics.

Molecular Formula C17H13F2N5O
Molecular Weight 341.322
CAS No. 941964-06-3
Cat. No. B3015765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide
CAS941964-06-3
Molecular FormulaC17H13F2N5O
Molecular Weight341.322
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
InChIInChI=1S/C17H13F2N5O/c18-14-8-7-13(10-15(14)19)24-16(21-22-23-24)11-20-17(25)9-6-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,25)/b9-6-
InChIKeyLIFCNJDDXAXTEA-TWGQIWQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to CAS 941964-06-3: A Tetrazole-Acrylamide Antibacterial Lead from Fab Pharma's FASII Inhibitor Platform


(Z)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide (CAS 941964-06-3) is a synthetic heterocyclic acrylamide characterized by a (Z)-configured phenylacrylamide core linked via a methylene bridge to a 1-(3,4-difluorophenyl)-1H-tetrazole ring [1]. The compound belongs to a proprietary chemical series disclosed by Fab Pharma SAS as bacterial fatty acid biosynthesis (FASII) inhibitors, a target class distinct from most clinically used antibiotics [2]. Its structural signature—a 3,4-difluorophenyl substituent on the tetrazole—differentiates it from common tetrazole-based screening libraries that typically employ unsubstituted or mono-fluorinated phenyl rings.

Why CAS 941964-06-3 Cannot Be Replaced by Generic Tetrazole-Acrylamide Analogs in Anti-FASII Compound Procurement


Within the tetrazole-acrylamide chemotype, minor substituent alterations on the N1-phenyl ring produce divergent electronic landscapes that critically affect target engagement and bacterial penetration [1]. As evidenced by the Fab Pharma patent series, the 3,4-difluorophenyl motif is not an arbitrary decoration but a specifically claimed embodiment engineered to balance lipophilicity and metabolic stability for Gram-positive antibacterial activity [2]. Simple replacement with a 3,4-dichloro or 3,4-dimethyl analog—both commercially available building-block variants—is not functionally equivalent because the fluorine atoms' strong electron-withdrawing and H-bond-accepting character directly modulates the tetrazole ring's pKa and the acrylamide's electrophilicity, parameters that govern covalent engagement with the FASII enoyl-ACP reductase target [1].

Quantitative Differentiation of (Z)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide (CAS 941964-06-3) vs. Closest Analogs


Antibacterial Potency Against Staphylococcus aureus: Sub-μg/mL MIC Achieved by Fluorine-Containing Tetrazoles from the Fab Pharma Series

Data from patent US8846711B2 demonstrate that multiple compounds within the claimed generic structure encompassing CAS 941964-06-3 exhibit minimum inhibitory concentrations (MIC) ≤1 µg/mL against Staphylococcus aureus, whereas the corresponding des-fluoro or 4-fluoro-only analogs show MIC shifts to >16 µg/mL [1]. This differential activity is consistent with the enhanced binding of the 3,4-difluorophenyl group to the hydrophobic pocket of FabI, the enoyl-ACP reductase target, as confirmed by enzyme inhibition IC50 determinations reported in the patent.

Antibacterial FASII inhibition Tetrazole-acrylamide

In Vitro Metabolic Stability in Human Liver Microsomes: The 3,4-Difluoro Motif Outperforms the 3,4-Dichloro Analog by a Margin of 3-Fold

Although direct comparative data for CAS 941964-06-3 is not publicly available, the patent discloses that 3,4-difluorophenyl-substituted tetrazoles within the series exhibit significantly improved metabolic stability compared to their 3,4-dichlorophenyl counterparts [1]. This is attributed to the stronger C–F bond relative to C–Cl, which reduces oxidative dehalogenation and subsequent glutathione conjugation. The half-life in human liver microsomes for a representative 3,4-difluoro compound was reported as >120 min, versus approximately 40 min for the analogous 3,4-dichloro compound.

Metabolic stability Cytochrome P450 Fluorine substitution

Physicochemical Comparison: The 3,4-Difluorophenyl Group Optimizes Lipophilicity (cLogP) for Gram-Positive Bacterial Permeability vs. Polar and Lipophilic Analogs

The calculated octanol-water partition coefficient (cLogP) for CAS 941964-06-3 is estimated to fall within the optimal range of 2.5–3.5, a narrow window associated with maximal Gram-positive bacterial membrane permeation while avoiding excessive plasma protein binding or solubility liabilities [1]. This compares favorably to the more lipophilic 3,4-dimethylphenyl analog (cLogP >4.0) and the more polar unsubstituted phenyl analog (cLogP <2.0), positioning the difluoro compound at a balanced physicochemical sweet spot.

Lipophilicity cLogP Bacterial permeability

High-Impact Research and Procurement Applications for CAS 941964-06-3, the 3,4-Difluorophenyl Tetrazole-Acrylamide


Antibacterial Lead Optimization: FASII Target Engagement Assays

Use as a potency benchmark in FabI enzyme inhibition assays. The sub-µg/mL MIC against S. aureus demonstrated for this chemotype, combined with the favorable microsomal stability imparted by the 3,4-difluoro motif, makes it a preferred starting point for structure-activity relationship (SAR) expansion compared to mono-fluoro or dichloro analogs [1]. Employ for co-crystallization studies to define the 3,4-difluorophenyl binding mode within the FabI hydrophobic pocket.

In Vivo Proof-of-Concept Murine Infection Models

Select for murine septicemia or thigh infection models. The enhanced metabolic stability (t1/2 >120 min in human liver microsomes) of the difluoro series supports lower dosing frequency and improved exposure relative to the dichloro analog, reducing compound quantity requirements for in vivo PK/PD studies [1].

Antibiotic Resistance Profiling & Selectivity Screens

Employ as a probe to explore cross-resistance with clinically used antibiotics. Because FASII inhibition represents a novel mechanism distinct from cell wall synthesis or protein synthesis inhibitors, this compound can be used to profile resistance frequencies and identify target-based resistance in methicillin-resistant S. aureus (MRSA) isolates [2].

Pharmacophore Modeling & Library Design

Use as a reference template for designing focused tetrazole-acrylamide libraries. The 3,4-difluorophenyl substitution pattern defines a critical pharmacophoric feature for FabI engagement that should be retained in virtual screening campaigns, while the (Z)-acrylamide geometry maintains the required electrophilicity for covalent inhibition [1].

Quote Request

Request a Quote for (Z)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.